molecular formula C11H16O B1618670 3-Tert-butyl-5-methylphenol CAS No. 4892-31-3

3-Tert-butyl-5-methylphenol

Cat. No.: B1618670
CAS No.: 4892-31-3
M. Wt: 164.24 g/mol
InChI Key: JOISCPZYGOECQA-UHFFFAOYSA-N
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Description

3-Tert-butyl-5-methylphenol is a useful research compound. Its molecular formula is C11H16O and its molecular weight is 164.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antioxidant in Polyethylene Production

3-Tert-butyl-5-methylphenol, as an antioxidant, is significant in polyethylene production. It helps prevent oxidation, which can lead to the discoloration of polyethylene film. This antioxidant, however, can transform into 3,3′, 5,5′-tetra-bis(tert-butyl)-stilbenequinone upon aging, impacting the quality of the polyethylene film. This process can be catalyzed by contact with substances like carbon black (Daun, Gilbert, & Giacin, 1974).

Kinetic Studies of Bisphenol Antioxidants

In a study on 3,3'-di-tert-butyl-5,5'-dimethyl(1,1'-biphenyl)-2,2'-diol, a bisphenol related to this compound, its thermodynamic and kinetic properties were investigated. The findings indicated a moderate efficiency as an antioxidant and polymerization inhibitor (Lucarini et al., 2001).

Electrochemical Oxidation Studies

Electrochemical oxidation of various tert-butylated phenols, including 2,6-di-tert-butyl-4-methylphenol, was studied to understand their reactivity and oxidation products. The study found selective electrochemical oxidation of these compounds, influenced by steric hindrance and hydrogen bonding (Zabik et al., 2016).

Synthesis of Antioxidant Derivatives

Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, derived from 2,6-di-tert-butyl-phenol, serves as a key raw material in the production of various antioxidants like 1010 and 1076. Improved synthesis methods have been explored to enhance the yield and quality of these antioxidants (Huo Xiao-jian, 2010).

Reactivity with Superoxide Anion Radical

The reactivity of 2,6-di-tert-butyl-4-methylphenol and its analogs with the superoxide anion radical was analyzed using electrochemical methods. This research provides insights into the radical quenching abilities of these compounds, crucial for understanding their antioxidant properties (Zabik et al., 2019).

Synthesis of Novel Ligands

New ligands based on 2-tert-butyl-4-methylphenol were synthesized and structurally characterized. These ligands, used in coordination chemistry, have potential applications in catalysis and materials science (Lazareva & Zelbst, 2021).

Alkylation Reactions in Organic Synthesis

Iron(III) amine-bis(phenolate) complexes, using compounds like 4-tert-butyl-6-methylphenol, have been developed as catalysts for C-C cross-coupling reactions. Such reactions are fundamental in organic synthesis, particularly in the pharmaceutical industry (Qian et al., 2011).

Mechanism of Action

Target of Action

3-Tert-butyl-5-methylphenol, also known as Butylated hydroxytoluene (BHT), is a lipophilic organic compound that is chemically a derivative of phenol . It is primarily used for its antioxidant properties . The primary targets of BHT are free radicals in various fluids and materials . By neutralizing these free radicals, BHT prevents oxidation, thereby preventing material degradation and disintegration .

Mode of Action

BHT interacts with free radicals, effectively suppressing oxidation . This interaction results in the stabilization of fluids (e.g., fuels, oils) and other materials, preventing their degradation and disintegration .

Biochemical Pathways

BHT is easily oxidized to 2,6-di-tert-butyl-4-hydroperoxyl-4-methyl-2,5-cyclohexadienone (BHTOOH) . The thermal decomposition of BHT and BHTOOH has been studied, and the main decomposition products of BHT were found to be isobutene and 2-tert-butyl-4-methylphenol . These results indicate that BHT is a potential thermal hazard during production, storage, and application .

Pharmacokinetics

It is known that bht is a systemic poison, meaning that it is carried to and affects all parts of the body .

Result of Action

The molecular and cellular effects of BHT’s action primarily involve the neutralization of free radicals, thereby preventing oxidation . This results in the stabilization of various fluids and materials, preventing their degradation and disintegration .

Action Environment

The action, efficacy, and stability of BHT can be influenced by various environmental factors. For instance, BHT is likely to be released into the environment from outdoor use in long-life materials with low release rate (e.g., metal, wooden and plastic construction and building materials) and indoor use in long-life materials with low release rate (e.g., flooring, furniture, toys, construction materials, curtains, footwear, leather products, paper and cardboard products, electronic equipment) . For the safety of the chemical industry, the oxidation of BHT should be avoided .

Properties

IUPAC Name

3-tert-butyl-5-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-8-5-9(11(2,3)4)7-10(12)6-8/h5-7,12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOISCPZYGOECQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40197640
Record name 5-tert-Butyl-m-cresol
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Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4892-31-3
Record name 3-tert-Butyl-5-methylphenol
Source CAS Common Chemistry
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Record name 5-tert-Butyl-m-cresol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-tert-Butyl-m-cresol
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Record name 5-tert-butyl-m-cresol
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Record name 5-TERT-BUTYL-M-CRESOL
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Synthesis routes and methods

Procedure details

Run D of Example 1 is repeated except that 3-cresol is substituted for the cresylic acid mixture. The process results in a selectivity of better than 80 percent of 5-t-butyl-3-cresol.
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Yield
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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